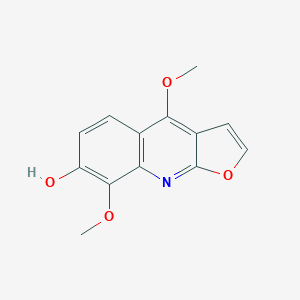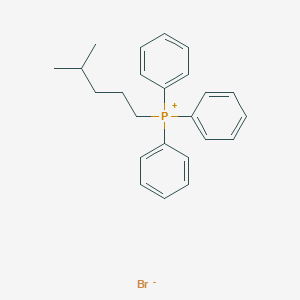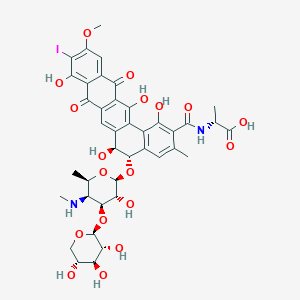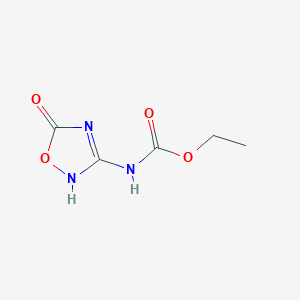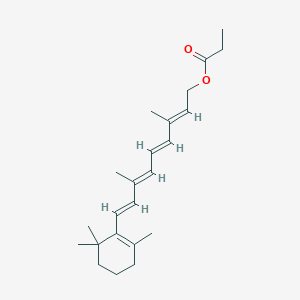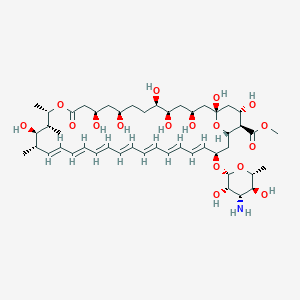
Éster metílico de anfotericina B
Descripción general
Descripción
El éster metílico de anfotericina B es un derivado del antibiótico antifúngico poliénico anfotericina B. Este compuesto es conocido por su mayor solubilidad en agua en comparación con su compuesto original, lo que lo convierte en una alternativa valiosa en diversas aplicaciones. El éster metílico de anfotericina B conserva las propiedades antifúngicas de la anfotericina B al mismo tiempo que exhibe una toxicidad reducida, lo que lo convierte en un candidato prometedor para uso médico e industrial .
Aplicaciones Científicas De Investigación
El éster metílico de anfotericina B tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del éster metílico de anfotericina B es similar al de la anfotericina B. Se une al ergosterol, un componente clave de las membranas celulares fúngicas, formando poros que interrumpen la integridad de la membrana y conducen a la muerte celular. Esta unión selectiva al ergosterol sobre el colesterol en las células humanas explica su especificidad antifúngica .
Compuestos similares:
Anfotericina B: El compuesto original, conocido por su potente actividad antifúngica pero mayor toxicidad.
Nistatina: Otro antifúngico poliénico con mecanismos similares pero diferentes aplicaciones clínicas.
Natamicina: Un antifúngico poliénico utilizado principalmente en la conservación de alimentos.
Singularidad: El éster metílico de anfotericina B se destaca por su mejor solubilidad y menor toxicidad, al mismo tiempo que mantiene la eficacia antifúngica de la anfotericina B. Esto lo convierte en una alternativa valiosa tanto en aplicaciones médicas como industriales .
Análisis Bioquímico
Biochemical Properties
Amphotericin B methyl ester interacts with various biomolecules, particularly sterols in cell membranes . It forms pores in the cell membrane, leading to leakage of ions and subsequent cell death . This interaction is more sensitive to membranes containing ergosterol, a sterol found in fungal cells .
Cellular Effects
Amphotericin B methyl ester has a profound effect on various types of cells. It disrupts HIV-1 particle production and inhibits HIV-1 replication . It also possesses significant antifungal activity, disrupting the cell membranes of fungi .
Molecular Mechanism
The mechanism of action of Amphotericin B methyl ester is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction is more sensitive to membranes that contain ergosterol, a sterol found in fungal cells .
Temporal Effects in Laboratory Settings
It is known that it retains its antifungal activity and is significantly less toxic in mammals than Amphotericin B .
Dosage Effects in Animal Models
It is known that it is significantly less toxic in mammals than Amphotericin B .
Metabolic Pathways
It is known that it interacts with sterols in cell membranes, particularly ergosterol .
Transport and Distribution
It is known that it interacts with sterols in cell membranes, particularly ergosterol .
Subcellular Localization
It is known that it interacts with sterols in cell membranes, particularly ergosterol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El éster metílico de anfotericina B se sintetiza mediante la conversión química de anfotericina B purificada utilizando diazometano. El proceso implica la reacción de la anfotericina B con diazometano recién preparado, lo que da como resultado la formación del derivado del éster metílico .
Métodos de producción industrial: La producción industrial del éster metílico de anfotericina B implica la fermentación de Streptomyces nodosus, una bacteria del suelo conocida por producir anfotericina B. El proceso de fermentación se optimiza para producir altas concentraciones de anfotericina B, que luego se purifica y se convierte en su forma de éster metílico utilizando diazometano .
Análisis De Reacciones Químicas
Tipos de reacciones: El éster metílico de anfotericina B experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar las propiedades del compuesto y mejorar su eficacia .
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.
Productos principales:
Comparación Con Compuestos Similares
Amphotericin B: The parent compound, known for its potent antifungal activity but higher toxicity.
Nystatin: Another polyene antifungal with similar mechanisms but different clinical applications.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness: Amphotericin B methyl ester stands out due to its improved solubility and reduced toxicity while maintaining the antifungal efficacy of amphotericin B. This makes it a valuable alternative in both medical and industrial applications .
Propiedades
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZIZEMIKKIBCA-TYVGYKFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35375-29-2 (hydrochloride) | |
| Record name | Methylamphotericin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701009331 | |
| Record name | Methylamphotericin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36148-89-7 | |
| Record name | Amphotericin B monomethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylamphotericin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylamphotericin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPHOTERICIN B METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]
A: While Amphotericin B methyl ester preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for Amphotericin B methyl ester.
ANone: The research provided focuses primarily on the antifungal and antiviral properties of Amphotericin B methyl ester. There is no mention of catalytic properties or applications in these studies.
ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study Amphotericin B methyl ester.
A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in Amphotericin B methyl ester contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.
A: Yes, the addition of an N-methyl-N-D-fructosyl group to Amphotericin B methyl ester, resulting in N-methyl-N-D-fructosyl Amphotericin B methyl ester (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]
A: The research mentions the use of an ascorbate salt of Amphotericin B methyl ester. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of Amphotericin B methyl ester and its derivatives have been investigated for their potential to improve therapeutic index. []
ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of Amphotericin B methyl ester. Information regarding specific SHE regulations is not discussed.
A: Studies in mice have shown significant differences in the pharmacokinetics of Amphotericin B methyl ester depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []
A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled Amphotericin B methyl ester, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []
A: Research in rhesus monkeys indicated that after intravenous administration, Amphotericin B methyl ester achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, Amphotericin B methyl ester demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []
A: Amphotericin B methyl ester exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]
A: Research investigating the antiviral activity of Amphotericin B methyl ester against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of Amphotericin B methyl ester involves interference with viral entry. []
ANone: The provided abstracts do not mention specific instances of cross-resistance between Amphotericin B methyl ester and other antifungal agents.
A: While generally considered less toxic than Amphotericin B, Amphotericin B methyl ester can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that Amphotericin B methyl ester is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]
A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with Amphotericin B methyl ester for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of Amphotericin B methyl ester administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with Amphotericin B methyl ester use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)

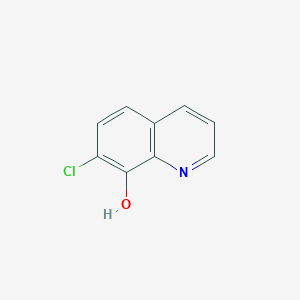

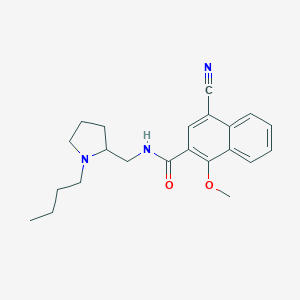
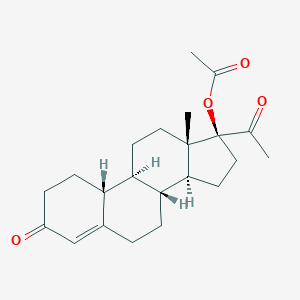
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)
